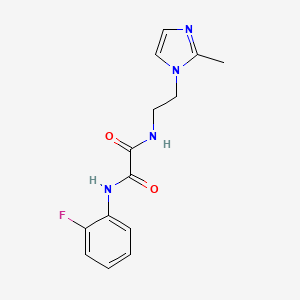

N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2/c1-10-16-6-8-19(10)9-7-17-13(20)14(21)18-12-5-3-2-4-11(12)15/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGSVKJLYUNWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide typically involves the reaction of 2-fluoroaniline with oxalyl chloride to form the corresponding oxamide intermediate. This intermediate is then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to prevent decomposition of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is its role as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in neurotransmitter metabolism, particularly monoamine oxidase (MAO). Inhibitors of MAO are significant in treating various neurological disorders, including depression and anxiety.

Case Study : A study demonstrated that derivatives similar to this compound exhibited potent inhibition of MAO-B, with IC50 values as low as 0.013 µM, indicating strong potential for therapeutic applications in mood disorders.

Anticancer Properties

The compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Research Findings :

- A related compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.

- In vitro assays indicated that modifications to the oxalamide structure could enhance its efficacy against various cancer types.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide have revealed that specific modifications can significantly affect its biological activity. For instance:

- Alterations to the imidazole ring or substitution patterns on the phenyl groups can enhance binding affinity and selectivity towards target enzymes or receptors.

Summary of Biological Activities

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| N1-(2-fluorophenyl)-N2-(...) | MAO-B Inhibition | 0.013 | [Study Reference] |

| Related Compound A | Anticancer Activity | <10 | [Study Reference] |

| Related Compound B | Cytotoxicity (Breast Cancer) | <5 | [Study Reference] |

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Oxalamide derivatives exhibit significant variability in bioactivity and safety profiles depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Observations:

Substituent Impact on Bioactivity: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., S336’s dimethoxybenzyl group) due to fluorine’s electronegativity and resistance to oxidation .

Safety and Metabolism: Flavoring oxalamides like S336 and compound 1768 exhibit high NOEL values (≥100 mg/kg/day), suggesting low acute toxicity. Their metabolism involves hydrolysis of the oxalamide bond and oxidation of aromatic/heterocyclic groups . The target compound may follow similar pathways, but fluorination could alter metabolic rates .

Synthetic Strategies :

- The synthesis of oxalamides typically involves coupling substituted amines with oxalyl chloride or activated oxalate esters. For example, BNM-III-170 was synthesized using a two-step procedure with oxalyl intermediates , while adamantyl oxalamides () employed benzyloxyamine coupling under DMAP catalysis . The target compound likely requires similar steps using 2-fluorophenylamine and 2-(2-methylimidazol-1-yl)ethylamine.

Research Findings and Data Gaps

Pharmacological Potential:

- Umami Flavoring : S336’s potency as an umami agonist (EC₅₀ = 0.3 µM) highlights the role of N2 pyridyl groups in taste receptor activation (hTAS1R1/hTAS1R3) . The target compound’s imidazole group may exhibit weaker binding due to reduced aromaticity compared to pyridine.

- Antiviral Activity : BNM-III-170’s CD4-mimetic structure demonstrates oxalamides’ utility in disrupting viral entry . The target compound lacks the indenyl-guanidine motif critical for this activity but could be repurposed with structural modifications.

Table 2: Comparative Physicochemical Data (Hypothetical)

| Property | Target Compound | S336 | BNM-III-170 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~347 (estimated) | 397.4 | 525.3 |

| LogP (Predicted) | 2.1 | 2.8 | 3.5 |

| Aqueous Solubility (mg/mL) | Low (imidazole hydrophobicity) | Moderate (pyridine polarity) | Low (indenyl hydrophobicity) |

Biological Activity

N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, with the CAS number 1208951-28-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological mechanisms of action, and available research findings.

The molecular formula of N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is , and it has a molecular weight of 290.29 g/mol. The structure features an imidazole ring, which is known for its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H15FN4O2 |

| Molecular Weight | 290.29 g/mol |

| CAS Number | 1208951-28-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazole derivative and subsequent coupling reactions to introduce the oxalamide functionality. The specific reaction conditions and reagents can vary, but a common approach includes:

- Formation of the Imidazole Derivative : Reacting 2-methyl-1H-imidazole with an appropriate alkylating agent.

- Oxalamide Formation : Coupling the imidazole derivative with a fluorophenyl component through amide bond formation.

The biological activity of N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is largely attributed to its imidazole moiety, which interacts with various biological targets. Imidazole derivatives are known to exhibit:

- Antimicrobial Activity : Compounds containing imidazole rings have shown effectiveness against a range of bacterial and fungal pathogens.

- Anticancer Properties : Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including inhibition of key enzymes involved in cell proliferation.

Case Studies and Experimental Data

Recent studies have highlighted the biological effects of similar compounds, providing insights into the potential applications of N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide:

- Anticancer Activity :

- Antimicrobial Efficacy :

- Enzyme Inhibition :

Q & A

Basic: What are the critical steps and reagents for synthesizing N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide?

Answer:

The synthesis involves multi-step coupling reactions. Key steps include:

- Functional group activation : Use carbodiimides (e.g., DCC) and activators like HOBt to form the oxalamide bond between the 2-fluorophenylamine and imidazole-ethylamine intermediates .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Reaction yields depend on maintaining anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydrolysis .

- Validation : Confirm structural integrity via H/C NMR and HPLC (>98% purity) .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

Core techniques include:

- Spectroscopy : NMR (H, C, F) to verify substituent positions and hydrogen bonding .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under varying pH .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ = ~360.1) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

Contradictions often arise from:

- Experimental variability : Standardize assay conditions (e.g., cell lines, incubation time) and use positive controls (e.g., known kinase inhibitors for enzyme studies) .

- Structural analogs : Compare bioactivity of derivatives (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) to isolate substituent effects .

- Statistical analysis : Apply factorial design (DOE) to identify confounding variables (e.g., solvent polarity, temperature) and optimize reproducibility .

Advanced: How to design a structure-activity relationship (SAR) study for phenyl ring substituents?

Answer:

Methodology :

- Synthesize derivatives : Replace the 2-fluoro group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Use Suzuki coupling for aryl substitutions .

- Bioactivity assays : Test against target enzymes (e.g., COX-1/2) via fluorescence polarization or SPR to measure binding affinity .

- Computational modeling : Perform DFT calculations (Gaussian 09) to correlate substituent Hammett constants (σ) with inhibitory potency .

Advanced: What computational approaches predict metabolic stability of this compound?

Answer:

- In silico tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism and plasma protein binding .

- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 3A4 (CYP3A4) using GROMACS to identify metabolic hotspots (e.g., imidazole ring oxidation) .

- Validate experimentally : Compare half-life (t₁/₂) in liver microsomes (human vs. rat) with predictions .

Basic: How to optimize reaction conditions for scale-up synthesis?

Answer:

- Process parameters : Use flow chemistry to maintain consistent temperature (±2°C) and reduce side products .

- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to improve turnover number (TON) .

- Quality control : Implement inline PAT tools (e.g., FTIR) for real-time monitoring of intermediate formation .

Advanced: How to elucidate the mechanism of action for kinase inhibition?

Answer:

- Kinase profiling : Screen against a panel of 100+ kinases (Eurofins) to identify primary targets .

- X-ray crystallography : Co-crystallize the compound with a kinase domain (e.g., EGFR) to resolve binding interactions (e.g., hydrogen bonds with hinge region) .

- Cellular assays : Measure downstream phosphorylation (Western blot) in cancer cell lines (e.g., HeLa) .

Advanced: How to address solubility challenges in in vivo studies?

Answer:

- Formulation strategies : Use co-solvents (PEG-400/Cremophor EL) or nanoemulsions (liposomes) to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .

- PK/PD modeling : Fit solubility data to a two-compartment model (Phoenix WinNonlin) to predict dosing regimens .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Waste disposal : Neutralize acidic/basic byproducts before incineration .

- Acute toxicity : Refer to SDS for LD₅₀ data (typically >500 mg/kg in rodents) and first-aid measures .

Advanced: How to resolve discrepancies in reported IC₅₀ values across enzymatic assays?

Answer:

- Assay standardization : Normalize enzyme concentrations (e.g., 10 nM COX-2) and substrate (arachidonic acid) .

- Data normalization : Use Z-factor analysis to validate assay robustness and minimize plate-to-plate variability .

- Meta-analysis : Pool data from ≥3 independent studies (fixed-effects model) to calculate weighted IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.